molecular formula C13H16N2O B13585826 2-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile

2-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile

Cat. No.: B13585826
M. Wt: 216.28 g/mol
InChI Key: NSLVDCHHPOOESG-UHFFFAOYSA-N
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Description

2-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is a chemical compound with the molecular formula C13H16N2O It is a derivative of benzonitrile, featuring a piperidine ring substituted with a hydroxyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile typically involves the reaction of 4-hydroxypiperidine with a benzonitrile derivative. One common method is the nucleophilic substitution reaction where 4-hydroxypiperidine reacts with a benzonitrile compound under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 2-((4-oxopiperidin-4-yl)methyl)benzonitrile.

    Reduction: Formation of 2-((4-aminopiperidin-4-yl)methyl)benzonitrile.

    Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

2-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The hydroxyl group and nitrile moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group enhances its solubility and reactivity, making it a versatile intermediate in various synthetic and industrial applications .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-[(4-hydroxypiperidin-4-yl)methyl]benzonitrile

InChI

InChI=1S/C13H16N2O/c14-10-12-4-2-1-3-11(12)9-13(16)5-7-15-8-6-13/h1-4,15-16H,5-9H2

InChI Key

NSLVDCHHPOOESG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2C#N)O

Origin of Product

United States

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